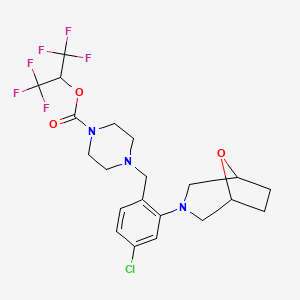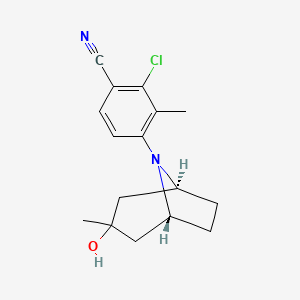
ACP-105
Vue d'ensemble
Description
ACP-105 est un modulateur sélectif des récepteurs aux androgènes non stéroïdien. Il a été initialement développé par Acadia Pharmaceuticals pour le traitement des conditions de fonte musculaire et de l'ostéoporose. Ce composé a montré un potentiel dans l'amélioration de la croissance et de la force musculaires, ce qui en fait un choix populaire dans le domaine du sport et du fitness .
Applications De Recherche Scientifique
ACP-105 has been investigated for various scientific research applications:
Mécanisme D'action
Target of Action
The primary target of 2-Chloro-4-[(1R,5S)-3-hydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl]-3-methylbenzonitrile is the androgen receptor . This compound selectively binds to androgen receptors, particularly in skeletal muscle and brain tissue . The androgen receptor plays a crucial role in the development and function of male secondary sexual characteristics, as well as in the growth and maintenance of skeletal muscle .
Mode of Action
2-Chloro-4-[(1R,5S)-3-hydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl]-3-methylbenzonitrile operates through a selective binding mechanism to androgen receptors . This selective binding allows the compound to exert its effects on specific target tissues while minimizing unwanted side effects associated with non-selective androgen receptor activation . It reduces levels of high-density lipoproteins and increases lean muscle mass .
Biochemical Pathways
The compound’s selective binding to androgen receptors triggers a series of biochemical pathways that lead to muscle growth and fat loss It is known that the compound’s interaction with androgen receptors influences protein synthesis, which is a key process in muscle growth .
Pharmacokinetics
The pharmacokinetic properties of 2-Chloro-4-[(1R,5S)-3-hydroxy-3-methyl-8-azabicyclo[32It is known that the compound has a half-life of about 4 to 6 hours
Result of Action
The molecular and cellular effects of 2-Chloro-4-[(1R,5S)-3-hydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl]-3-methylbenzonitrile’s action include increased muscle mass and strength, reduced body fat, and enhanced cognitive function . The compound’s selective binding to androgen receptors in skeletal muscle and brain tissue allows it to exert these effects while minimizing side effects .
Analyse Biochimique
Biochemical Properties
The biochemical properties of 2-Chloro-4-[(1R,5S)-3-hydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl]-3-methylbenzonitrile are largely tied to its role as a selective androgen receptor modulator. It interacts with androgen receptors in a selective manner, which allows it to have tissue-specific effects
Cellular Effects
In terms of cellular effects, 2-Chloro-4-[(1R,5S)-3-hydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl]-3-methylbenzonitrile has been found to reduce anxiety-like behavior in a mouse model of Alzheimer’s disease when administered alone . It also enhances spatial memory when coadministered with the selective estrogen receptor β agonist AC-186 . These effects suggest that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
As a selective androgen receptor modulator, it is believed to exert its effects at the molecular level through binding interactions with androgen receptors . This binding may lead to changes in gene expression and potentially influence enzyme activity.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l'ACP-105 implique plusieurs étapes :
Étape 1 : Agiter le 2-chloro-6-fluorotoluène et le fer à température ambiante. Ajouter lentement le brome en trois portions à des intervalles d'une minute. Agiter la réaction pendant 15 minutes supplémentaires. Ajouter du dichlorométhane et transférer le mélange réactionnel dans une ampoule à décanter. Laver avec une solution de thiosulfate de sodium jusqu'à ce qu'elle soit incolore. Séparer les phases et sécher la phase organique sur du sulfate de sodium.
Étape 2 : Charger le 3-bromo-2-chloro-6-fluorotoluène, le cyanure de zinc et le tétrakis(triphénylphosphine)palladium(0) dans un flacon. Ajouter du diméthylformamide au mélange réactionnel et irradier le mélange pendant 150 secondes à 200 °C dans un four à micro-ondes. Ajouter de l'éther diéthylique au mélange réactionnel et laver avec une solution de sulfate de magnésium et de saumure. Sécher la phase organique sur du sulfate de sodium, filtrer et évaporer la phase organique.
Étape 3 : Dissoudre le 2-chloro-4-fluoro-3-méthylbenzonitrile, le chlorhydrate d'endo-3-exo-méthyl-8-azabicyclo[3.2.1]octan-3-ol et le carbonate de potassium dans du diméthylsulfoxyde. Agiter le mélange sous argon à 80 °C pendant 18 heures. Verser le mélange réactionnel dans l'eau et agiter pendant 30 minutes. Filtrer le solide et recristalliser deux fois dans le toluène. Préparer le sel chlorhydrate en dissolvant le produit dans l'éther diéthylique et en ajoutant de l'acide chlorhydrique.
Analyse Des Réactions Chimiques
L'ACP-105 subit divers types de réactions chimiques :
Oxydation : L'this compound peut être oxydé dans des conditions spécifiques pour former différents produits d'oxydation.
Réduction : Des réactions de réduction peuvent être effectuées sur l'this compound pour produire des formes réduites du composé.
Substitution : L'this compound peut subir des réactions de substitution où des groupes spécifiques de la molécule sont remplacés par d'autres groupes.
Les réactifs et les conditions courantes utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l'hydrure de lithium et de l'aluminium, et divers catalyseurs pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés .
Applications de la recherche scientifique
L'this compound a été étudié pour diverses applications de recherche scientifique :
Mécanisme d'action
L'this compound fonctionne par un mécanisme de liaison sélective aux récepteurs aux androgènes. Cette affinité sélective permet à l'this compound d'exercer ses effets sur des tissus cibles spécifiques, tels que les muscles squelettiques et les os, tout en minimisant les effets indésirables sur d'autres tissus. Le composé agit comme un agoniste partiel des récepteurs aux androgènes, favorisant la croissance et la force musculaires sans impact significatif sur la prostate .
Comparaison Avec Des Composés Similaires
L'ACP-105 est similaire à d'autres modulateurs sélectifs des récepteurs aux androgènes tels que l'Andarine et l'Ostarine. L'this compound est considéré comme ayant une puissance plus élevée et un profil de sécurité plus favorable que ces composés. Contrairement à l'Andarine, l'this compound ne provoque pas d'effets secondaires sur la vision et a un impact plus faible sur les enzymes hépatiques que l'Ostarine .
Composés similaires
- Andarine (S4)
- Ostarine (MK2866)
- Ligandrol (LGD-4033)
- Testolone (RAD140)
L'this compound se distingue par son affinité accrue pour les muscles squelettiques et son impact minimal sur la prostate, ce qui en fait un composé unique et prometteur dans le domaine des modulateurs sélectifs des récepteurs aux androgènes .
Propriétés
IUPAC Name |
2-chloro-4-[(1R,5S)-3-hydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl]-3-methylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O/c1-10-14(6-3-11(9-18)15(10)17)19-12-4-5-13(19)8-16(2,20)7-12/h3,6,12-13,20H,4-5,7-8H2,1-2H3/t12-,13+,16? | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUEODVPKPRQETQ-OCZCAGDBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)C#N)N2C3CCC2CC(C3)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1Cl)C#N)N2[C@@H]3CC[C@H]2CC(C3)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


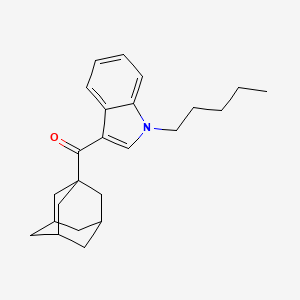
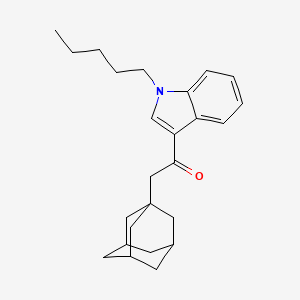

![(3'R,3aS,4S,4'R,5'R,6R,6'R,7S,7aS)-6'-(1-amino-2-hydroxyethyl)-4-[(2R,3S,5R,6S)-2,6-dihydroxy-3,5-bis(methylamino)cyclohexyl]oxy-6-(hydroxymethyl)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,2'-oxane]-3',4',5',7-tetrol](/img/structure/B605077.png)
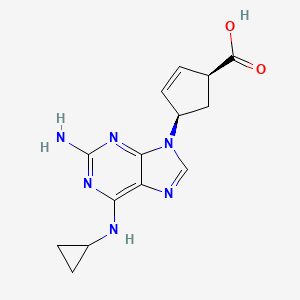
![4-[4-Amino-2-(4-methylanilino)-1,3-thiazole-5-carbonyl]benzonitrile](/img/structure/B605084.png)
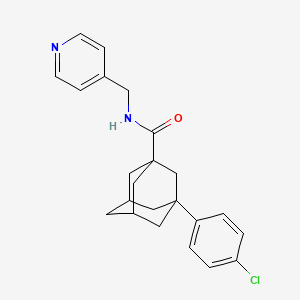
![3-(4-chlorophenyl)-N-[(3,4-dihydroxyphenyl)methyl]adamantane-1-carboxamide](/img/structure/B605087.png)
![[7-[(1-benzylpiperidin-4-yl)methyl]-1,3-dioxo-5,6,8,8a-tetrahydroimidazo[1,5-a]pyrazin-2-yl] 4-(4-methoxyphenyl)piperazine-1-carboxylate](/img/structure/B605088.png)
![Trans-4-{4-[7-Amino-2-(1,2,3-Benzothiadiazol-7-Yl)-3-Chlorofuro[2,3-C]pyridin-4-Yl]-1h-Pyrazol-1-Yl}cyclohexanol](/img/structure/B605089.png)
